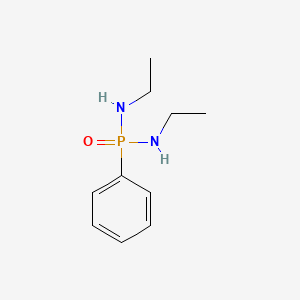

Phenylphosphoroxy bis(ehtylamide)

Description

Contextualization within the Phosphoramidate (B1195095) Class

Phosphoramidates are derivatives of phosphoric acid where one or more hydroxyl groups are replaced by an amino group. wikipedia.org They are a subset of organophosphorus compounds that have found widespread use in medicinal chemistry, agriculture, and materials science. nih.govresearchgate.net The general structure of a phosphoramidate can be represented as R¹R²P(O)NR³R⁴, where R groups can be alkyl, aryl, or other functional groups.

The synthesis of phosphoramidates can be achieved through various methods, with the Atherton-Todd reaction and modifications thereof being prominent examples. researchgate.net These synthetic strategies often involve the reaction of a phosphorus compound with an amine in the presence of a suitable coupling agent. researchgate.net The specific synthetic route to Phenylphosphoroxy bis(ethylamide) would likely involve the reaction of a phenyl dichlorophosphate with an excess of ethylamine (B1201723).

The chemical properties of phosphoramidates are influenced by the nature of the substituents on the phosphorus and nitrogen atoms. The P-N bond in phosphoramidates is known to be relatively stable, yet it can be cleaved under certain conditions, a property that is exploited in the design of prodrugs. nih.gov

Significance in Contemporary Chemical Research

Phosphoramidates, including structures related to Phenylphosphoroxy bis(ethylamide), are of significant interest in modern chemical research. Their applications span a wide range of fields, from the development of new therapeutic agents to the creation of novel materials.

In medicinal chemistry, the phosphoramidate moiety is a key component of several antiviral and anticancer prodrugs. nih.gov The ProTide (pro-nucleotide) technology, for instance, utilizes phosphoramidates to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step required for the activation of nucleoside analogue drugs. nih.gov

In the realm of materials science, phosphoramidates are investigated as flame retardants and ligands for catalysis. nih.gov Their ability to form stable complexes with metal ions makes them useful in various catalytic transformations. nih.gov

Furthermore, phosphoramidates serve as versatile building blocks in organic synthesis. acs.org The reactivity of the P-N bond can be harnessed to construct more complex molecules, and the phosphorus center can be used to introduce chirality. acs.org

Table 1: General Properties of Phosphoramidates

| Property | Description |

| General Formula | R¹R²P(O)NR³R⁴ |

| Key Functional Group | Phosphoramidate (P-N bond) |

| Hybridization of P atom | sp³ (tetrahedral geometry) |

| Common Synthesis Methods | Atherton-Todd reaction, reaction of phosphoryl chlorides with amines |

| Key Applications | Prodrugs, flame retardants, ligands for catalysis, synthetic intermediates |

Table 2: Research Findings on Related Phosphoramidates

| Compound/Study | Key Findings | Reference |

| Phenyl phosphorodiamidate | Used as a urease inhibitor to improve the efficiency of urea-based fertilizers. wikipedia.org | wikipedia.org |

| Nucleoside Phosphoramidates (ProTides) | Serve as effective prodrugs for antiviral and anticancer therapies by delivering nucleoside monophosphates into cells. nih.gov | nih.gov |

| Combinatorial Libraries of Phosphoramidates | Large libraries have been synthesized for pharmacological evaluation, demonstrating the versatility of phosphoramidate chemistry in drug discovery. acs.org | acs.org |

| Phosphoramidate-based Ligands | Utilized in asymmetric catalysis to achieve high enantioselectivity in various chemical transformations. wikipedia.org | wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C10H17N2OP |

|---|---|

Molecular Weight |

212.23 g/mol |

IUPAC Name |

N-[ethylamino(phenyl)phosphoryl]ethanamine |

InChI |

InChI=1S/C10H17N2OP/c1-3-11-14(13,12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,11,12,13) |

InChI Key |

FCDLGJJTLMJQDD-UHFFFAOYSA-N |

Canonical SMILES |

CCNP(=O)(C1=CC=CC=C1)NCC |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of Phenylphosphoroxy Bis Ethylamide

Mechanistic Investigations of P-N Bond Formation

The formation of the P-N bonds in phosphoramidates like Phenylphosphoroxy bis(ethylamide) is often achieved through reactions that create a covalent link between a phosphorus(V) center and a nitrogen-containing nucleophile. A prominent method for this synthesis is the Atherton-Todd reaction. nih.govnih.gov This reaction was discovered by chance when researchers attempted to purify dibenzyl phosphite (B83602) in carbon tetrachloride with an aqueous ammonia (B1221849) solution, which resulted in the formation of O,O-dibenzyl phosphoramidate (B1195095). nih.gov

The general mechanism of the Atherton-Todd reaction involves the reaction of a disubstituted H-phosphonate (a dialkyl or diaryl phosphite) with an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride. nih.govresearchgate.net The process can be summarized in the following steps:

Chlorination of the H-phosphonate: The H-phosphonate is converted into a more reactive phosphoryl chloride intermediate, (RO)₂P(O)Cl. This in-situ generation avoids the need to handle the often moisture-sensitive phosphoryl chloride directly. nih.gov

Nucleophilic Attack by Amine: The amine (in this case, ethylamine) then acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphoryl chloride intermediate.

Elimination: A molecule of hydrogen chloride is eliminated, a process facilitated by the base present in the reaction mixture, to yield the final phosphoramidate product. nih.gov

Initial mechanistic proposals by Atherton and Todd were later refined. Steinberg's investigation suggested the formation of a dialkyl chlorophosphate as a key intermediate. nih.gov The consensus mechanism, supported by various studies, proceeds through the in-situ formation of the chlorophosphate, which is then subject to nucleophilic attack by the amine. nih.gov Modified versions of the Atherton-Todd reaction have been developed, for instance, using air as a radical initiator or employing catalysts like Fe₃O₄@MgO nanoparticles to improve yields and reaction conditions. nih.gov

Ligand Exchange Reactions at the Phosphorus Center

Ligand exchange at the phosphorus center of phosphoramidates is a reaction pathway where one or more of the groups attached to the phosphorus atom are replaced by other ligands. These reactions are influenced by the presence of catalysts, such as metal ions. sdstate.edu Studies on model phosphorinane systems, which share the P(O) core structure, have demonstrated that metal ions can effectively catalyze the methanolysis of phosphoramidates. sdstate.edu

The process generally involves the coordination of the metal ion to the phosphoryl oxygen. This coordination increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. The incoming ligand, such as an alcohol or another amine, can then displace one of the existing ligands. The efficiency and specificity of this catalytic displacement depend on the nature of the metal ion used. sdstate.edu In the context of Phenylphosphoroxy bis(ethylamide), a ligand exchange reaction could involve the substitution of one or both ethylamide groups or the phenoxy group by another nucleophile. For instance, reactions of phosphine (B1218219) oxides with organometallic compounds can lead to both ligand exchange and ligand coupling, proceeding through a penta-coordinated phosphorus intermediate. capes.gov.br

Nucleophilic Substitution Pathways Involving the Phosphorus Atom

Nucleophilic substitution at the tetracoordinate phosphorus(V) center is a fundamental aspect of the reactivity of Phenylphosphoroxy bis(ethylamide). youtube.com Unlike substitution at a carbon center, which typically proceeds via SN1 or SN2 mechanisms, substitution at phosphorus can also occur through a mechanism involving a stable, hypervalent (penta-coordinate) intermediate. youtube.comnih.gov

The reaction generally follows a pathway analogous to the SN2 mechanism, often termed an SN2@P reaction. nih.gov This process involves the following key features:

Nucleophilic Attack: An incoming nucleophile attacks the electrophilic phosphorus atom. This attack typically occurs from the side opposite to the leaving group (backside attack).

Transition State/Intermediate: The reaction proceeds through a trigonal bipyramidal transition state or, in many cases, a stable penta-coordinate intermediate. youtube.comnih.gov The existence of d-orbitals in phosphorus allows for the formation of these hypervalent species.

Departure of Leaving Group: The leaving group is expelled from an axial position of the trigonal bipyramidal structure, resulting in an inversion of the stereochemical configuration at the phosphorus center. youtube.com

The nature of the substituents on the phosphorus atom significantly influences the rate and mechanism of substitution. In a reaction involving a chiral phosphorodiamidate, a diastereoselective SN2-type reaction can be achieved to yield specific stereoisomers. nih.gov

Hydrolysis Kinetics and Mechanisms of the Phosphoramidate Linkage

The P-N bond in phosphoramidates is susceptible to hydrolysis, particularly under acidic conditions. nih.govnih.gov The stability of this bond is a key determinant of the compound's behavior in aqueous environments.

The mechanism of acid-catalyzed hydrolysis involves the protonation of the nitrogen atom of the ethylamide group. This protonation converts the amide into a much better leaving group. Subsequently, a water molecule acts as a nucleophile, attacking the phosphorus center. nih.gov This leads to the cleavage of the P-N bond and the formation of phosphoric acid derivatives and ethylamine (B1201723). In contrast, phosphoramidates are generally more stable at neutral or basic pH. nih.gov

The rate of hydrolysis of phosphorodiamidates is influenced by several factors, including pH and the steric and electronic properties of the substituents.

pH: Phosphorodiamidates are known to be acid-labile. nih.gov Studies on amino acid-based phosphorodiamidates have shown a considerable acceleration in hydrolysis at pH 3.0 compared to pH 7.4. nih.gov

Steric Hindrance: The steric bulk of the groups attached to the nitrogen and phosphorus atoms can affect the rate of hydrolysis. For instance, in a study of amino acid-based phosphorodiamidates, the presence of a methyl α-substituent on the amino acid was presumed to shield the phosphorus center, slowing down the hydrolysis rate. nih.gov

Electronic Effects: The electronic nature of the substituents can influence the electrophilicity of the phosphorus atom and the basicity of the nitrogen atom, thereby affecting the ease of protonation and nucleophilic attack.

The following table illustrates the effect of the amino acid substituent on the hydrolysis rate of related phosphorodiamidate monomers at physiological pH, demonstrating the impact of steric hindrance.

| Monomer | Amino Acid Moiety | Time to 50% Hydrolysis (pH 7.4, 37°C) |

| 1 | Glycine | ~20 days |

| 2 | Alanine | ~100 days |

| 3 | Valine | Not reached within 229 days |

| Data derived from hydrolysis studies on amino acid-based phosphorodiamidate monomers, illustrating the principle of steric hindrance on hydrolytic stability. nih.gov |

The hydrolysis of phosphoramidates can be significantly accelerated by catalysts.

Acid Catalysis: As previously mentioned, protons are effective catalysts for the cleavage of the P-N bond by facilitating the departure of the amine leaving group. nih.govacs.org

Metal Ion Catalysis: Various metal ions can act as Lewis acids, coordinating to the phosphoryl oxygen and activating the phosphorus center for nucleophilic attack by water. sdstate.edufrontiersin.org Divalent and trivalent metal ions such as Zn(II), Cu(II), and Ce(IV) have been shown to be effective catalysts for the hydrolysis of phosphate (B84403) esters and related compounds. frontiersin.org Cerium-based catalysts, in particular, have demonstrated remarkable activity in hydrolyzing even stable phosphodiester linkages. nih.gov The mechanism often involves the metal ion activating the substrate as a Lewis acid while a metal-bound hydroxide (B78521) acts as the nucleophile. nih.gov

Role of P=O Bond Lewis Acidity in Reactivity

The phosphoryl group (P=O) is a dominant feature in the chemistry of Phenylphosphoroxy bis(ethylamide). The oxygen atom of this group is a Lewis basic site, meaning it can donate its lone pair of electrons to a Lewis acid. researchgate.net The corresponding phosphorus atom, therefore, acts as a Lewis acidic center. rsc.orgresearchgate.net

This Lewis acidity is fundamental to the compound's reactivity:

Catalyst Interaction: As discussed, the coordination of metal ion catalysts to the phosphoryl oxygen is a key step in many catalyzed reactions, including hydrolysis and ligand exchange. sdstate.edufrontiersin.org This interaction polarizes the P=O bond, increasing the positive charge on the phosphorus atom and enhancing its susceptibility to nucleophilic attack.

Adduct Formation: Phosphoryl compounds readily form adducts with strong Lewis acids like antimony pentachloride (SbCl₅) and boron trifluoride (BF₃). researchgate.net The strength of this interaction is a measure of the Lewis basicity of the phosphoryl oxygen.

Influence on Reactivity: The electron-donating or -withdrawing nature of the substituents on the phosphorus atom (the phenyl and ethylamide groups) modulates the Lewis basicity of the phosphoryl oxygen and, consequently, the Lewis acidity of the phosphorus center. This tuning of electronic properties affects the rates of nucleophilic substitution and other reactions. rsc.org For example, in metal-catalyzed hydrolysis, the binding of a metal ion Lewis acid to the phosphoryl oxygen increases the electrophilic character of the phosphorus atom, facilitating the cleavage of the P-N bond. nih.gov

Theoretical and Computational Chemistry Studies of Phenylphosphoroxy Bis Ethylamide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Phenylphosphoroxy Bis(ethylamide), methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) or, more commonly, Density Functional Theory (DFT), could be employed to elucidate its electronic structure.

These calculations would provide crucial information such as:

Optimized molecular geometry: The three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electron distribution: Analysis of the molecular orbitals (HOMO, LUMO), electrostatic potential maps, and partial atomic charges would reveal the electron-rich and electron-deficient regions of the molecule, which is key to predicting its reactivity.

Bonding analysis: Techniques like Natural Bond Orbital (NBO) analysis would offer insights into the nature of the phosphorus-oxygen and phosphorus-nitrogen bonds, including their covalent and ionic character.

A representative data table that could be generated from such studies is presented below. Please note that the values in this table are hypothetical and for illustrative purposes only, as specific literature for Phenylphosphoroxy Bis(ethylamide) is not available.

Table 1: Hypothetical Calculated Electronic Properties of Phenylphosphoroxy Bis(ethylamide) at the B3LYP/6-31G(d) level of theory.

| Property | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.7 |

| Dipole Moment (Debye) | 3.8 |

| Partial Charge on P atom | +0.75 |

| Partial Charge on O atom | -0.60 |

| Partial Charge on N atoms | -0.45 |

Molecular Dynamics Simulations of Reactivity and Conformation

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For Phenylphosphoroxy Bis(ethylamide), MD simulations could provide insights into:

Conformational analysis: The molecule's flexibility and the preferred conformations of the phenyl and ethylamide groups in different environments (e.g., in vacuum, in a solvent).

Solvation effects: How the presence of a solvent, such as water or an organic solvent, influences the structure and dynamics of the molecule.

Reactivity dynamics: By simulating the approach of a reactant, MD can help to understand the initial steps of a chemical reaction, including the formation of pre-reaction complexes.

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms due to its balance of accuracy and computational cost. For Phenylphosphoroxy Bis(ethylamide), DFT calculations could be used to:

Map reaction pathways: By locating transition states and intermediates for potential reactions, such as hydrolysis or reactions with nucleophiles.

Calculate activation energies: Providing quantitative predictions of reaction rates.

Investigate the role of catalysts: Determining how a catalyst might lower the activation energy of a reaction involving Phenylphosphoroxy Bis(ethylamide).

Computational Design and Optimization of Reaction Networks

Computational methods can be used to design and optimize synthetic routes or reaction networks involving Phenylphosphoroxy Bis(ethylamide). This is a more advanced application that combines quantum mechanics, reaction kinetics, and network analysis. While specific studies on this compound are lacking, general approaches could involve:

Screening of reactants and catalysts: Computationally evaluating a range of potential reactants or catalysts to identify the most promising candidates for a desired transformation.

Kinetic modeling: Building a kinetic model of a reaction network to predict product distributions under different reaction conditions.

A recent study on a ribonucleotide ↔ phosphoramidate (B1195095) reaction network demonstrated the power of computer-aided design in optimizing complex chemical systems.

Prediction of Structure-Reactivity Relationships

By systematically modifying the structure of Phenylphosphoroxy Bis(ethylamide) in silico (e.g., by changing substituents on the phenyl ring) and calculating relevant electronic or energetic descriptors, it is possible to establish Quantitative Structure-Activity Relationships (QSAR) or Structure-Reactivity Relationships. These relationships can then be used to predict the reactivity or biological activity of related compounds without the need for experimental synthesis and testing. For phosphoramidates in general, studies have shown correlations between chemical structure and anti-cholinesterase activity.

Advanced Spectroscopic and Analytical Characterization Techniques in Phosphoramidate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Phenylphosphoroxy bis(ethylamide), a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton (¹H), Carbon-13 (¹³C), and Phosphorus-31 (³¹P) NMR Applications

One-dimensional NMR spectra of ¹H, ¹³C, and ³¹P nuclei each offer unique and complementary insights into the structure of Phenylphosphoroxy bis(ethylamide).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For Phenylphosphoroxy bis(ethylamide), distinct signals would be expected for the aromatic protons of the phenyl group, the N-H protons of the ethylamide moieties, and the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl groups. The chemical shifts of these protons are influenced by their local electronic environment. libretexts.orgoregonstate.edu For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the ethyl groups would be found in the upfield region. The N-H proton signal can be broad and its chemical shift is often solvent-dependent. ucl.ac.uk Spin-spin coupling between adjacent non-equivalent protons would lead to characteristic splitting patterns, such as a triplet for the methyl protons and a quartet for the methylene protons of the ethyl groups, assuming coupling to the N-H proton is not resolved. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Phenylphosphoroxy bis(ethylamide) would exhibit signals for the carbons of the phenyl ring and the two carbons of the ethyl groups. The carbon attached to the oxygen of the phosphoryl group would be significantly deshielded. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the clear resolution of all carbon signals. oregonstate.edu The aromatic region would show multiple peaks depending on the symmetry of the phenyl ring substitution. spectrabase.com

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is a particularly powerful tool. This technique is highly sensitive to the chemical environment around the phosphorus atom. oxinst.com For Phenylphosphoroxy bis(ethylamide), a single resonance would be expected in the ³¹P NMR spectrum, and its chemical shift would be characteristic of a phosphoramidate (B1195095). spectrabase.comnih.govnih.govtrilinkbiotech.com The exact chemical shift provides valuable information about the oxidation state and coordination of the phosphorus atom.

A hypothetical summary of the expected 1D NMR data is presented in Table 1.

| Nucleus | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.2-7.4 | Multiplet | Aromatic protons (Phenyl) |

| 3.1-3.3 | Multiplet | Methylene protons (-CH₂) | |

| 1.1-1.3 | Triplet | Methyl protons (-CH₃) | |

| 5.0-6.0 | Broad Singlet | Amide protons (N-H) | |

| ¹³C | 140-150 | Singlet | C-O (ipso-carbon of phenyl) |

| 120-130 | Singlet | Aromatic carbons | |

| 35-45 | Singlet | Methylene carbon (-CH₂) | |

| 14-16 | Singlet | Methyl carbon (-CH₃) | |

| ³¹P | 5-15 | Singlet | P=O |

Table 1: Hypothetical 1D NMR Data for Phenylphosphoroxy bis(ethylamide)

Two-Dimensional NMR for Complex Structure Analysis

While 1D NMR provides fundamental information, 2D NMR techniques are invaluable for unambiguously assigning signals and determining the connectivity of the molecular framework. For a molecule like Phenylphosphoroxy bis(ethylamide), several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For example, a cross-peak between the methylene and methyl proton signals of the ethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. An HSQC spectrum would definitively link the ¹H signals of the methylene and methyl groups to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations between the aromatic protons and the ipso-carbon (the carbon attached to the oxygen) would confirm the phenyl group's attachment to the phosphoryl center.

H-P and C-P Correlations: Specialized heteronuclear correlation experiments can also be used to observe couplings between protons or carbons and the phosphorus nucleus, providing further structural confirmation.

Mass Spectrometry for Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns. auburn.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which can be used to determine its elemental composition. For Phenylphosphoroxy bis(ethylamide), HRMS would be used to confirm its molecular formula (C₁₀H₁₇N₂O₂P). The experimentally determined mass would be compared to the calculated theoretical mass, with a very small mass error (typically < 5 ppm) providing strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the protonated molecule of Phenylphosphoroxy bis(ethylamide)) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of unknown compounds or to elucidate the structure of new ones.

For Phenylphosphoroxy bis(ethylamide), the fragmentation would likely proceed through the cleavage of the P-O and P-N bonds, which are typically the most labile bonds in organophosphorus compounds. nih.govresearchgate.netresearchgate.net A plausible fragmentation pathway could involve the loss of one or both ethylamide groups, or the loss of the phenoxy group. The masses of the resulting fragment ions would provide strong evidence for the presence of these structural motifs within the molecule. A hypothetical fragmentation pattern is presented in Table 2.

| Precursor Ion (m/z) | Hypothetical Product Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| [M+H]⁺ | [M+H - C₂H₅NH]⁺ | 44.06 | Loss of an ethylamine (B1201723) moiety |

| [M+H]⁺ | [M+H - C₆H₅O]⁺ | 93.03 | Loss of the phenoxy radical |

| [M+H]⁺ | [M+H - C₂H₅NH - C₂H₅NH]⁺ | 88.12 | Loss of both ethylamine moieties |

Table 2: Hypothetical MS/MS Fragmentation Data for Phenylphosphoroxy bis(ethylamide)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. triprinceton.orgedinst.comillinois.edu Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For Phenylphosphoroxy bis(ethylamide), strong IR absorptions would be expected for the P=O stretching vibration, the N-H stretching and bending vibrations, and the C-H stretching vibrations of the aromatic and aliphatic groups. The P-N bond also has a characteristic stretching frequency. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. Raman spectroscopy is often particularly effective for observing symmetric vibrations and bonds involving non-polar groups. The aromatic ring vibrations of the phenyl group would likely produce strong signals in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for the confident identification of its key functional groups. A summary of expected vibrational frequencies is provided in Table 3.

| Functional Group | Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) | Primary Technique |

| N-H | Stretch | 3200-3400 | IR |

| C-H (aromatic) | Stretch | 3000-3100 | IR/Raman |

| C-H (aliphatic) | Stretch | 2850-3000 | IR/Raman |

| P=O | Stretch | 1200-1300 | IR |

| C=C (aromatic) | Stretch | 1450-1600 | Raman |

| P-N | Stretch | 900-1000 | IR |

Table 3: Expected Vibrational Frequencies for Phenylphosphoroxy bis(ethylamide)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a molecule's connectivity and stereochemistry, offering detailed insights into bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

In the study of phosphoramidates, single-crystal X-ray diffraction is instrumental in confirming the geometry around the central phosphorus atom and the conformation of the substituent groups. For a molecule such as Phenylphosphoroxy bis(ethylamide), this analysis would definitively establish the coordination at the phosphorus center, the orientation of the phenyl and ethylamide moieties, and the hydrogen bonding networks that may be present in the solid state.

While a specific crystal structure for Phenylphosphoroxy bis(ethylamide) is not publicly available in the reviewed scientific literature, the analysis of related compounds provides a strong precedent for the type of data that would be obtained. For instance, the crystal structure of a bimolecular phenyl phosphonic acid crystal containing one crystal water, synthesized by reacting 2-[(4R)-4,5-dihydro-4-R-2-oxazolinyl]phenol with phenyl phosphonyl dichloride, was determined by X-ray diffraction, confirming its molecular structure. google.com Similarly, studies on other phosphoramidate derivatives have successfully utilized X-ray crystallography to elucidate their solid-state structures.

The process of X-ray crystallography involves growing a single, high-quality crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Table 1: Hypothetical Crystallographic Data for Phenylphosphoroxy bis(ethylamide)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

Note: This table presents hypothetical data for illustrative purposes, as specific crystallographic data for Phenylphosphoroxy bis(ethylamide) is not currently available in public databases.

Chromatographic Methods for Purification and Purity Assessment in Research Contexts

Chromatographic techniques are indispensable tools in synthetic chemistry for the separation, purification, and assessment of the purity of compounds. For a research-grade compound like Phenylphosphoroxy bis(ethylamide), both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be critical analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis and purification of non-volatile and thermally sensitive compounds, which is often the case for phosphoramidates. In a research setting, HPLC is employed to monitor the progress of a reaction, to isolate the desired product from a reaction mixture, and to determine its purity.

For a compound like Phenylphosphoroxy bis(ethylamide), a reversed-phase HPLC method would likely be employed. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Table 2: Illustrative HPLC Method for Purity Assessment of Phenylphosphoroxy bis(ethylamide)

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would allow for the separation of Phenylphosphoroxy bis(ethylamide) from starting materials, byproducts, and degradation products, with the purity being determined by the relative area of the product peak in the chromatogram.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While some phosphoramidates can be thermally labile, GC analysis is feasible for many, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. For GC analysis of polar compounds like phosphonic acids, derivatization is often necessary to increase their volatility. nih.gov

For Phenylphosphoroxy bis(ethylamide), a GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation occurs based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column.

Table 3: Representative GC-MS Parameters for the Analysis of Phenylphosphoroxy bis(ethylamide)

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

GC-MS analysis would provide a retention time characteristic of Phenylphosphoroxy bis(ethylamide) and a mass spectrum that serves as a molecular fingerprint, confirming its identity and assessing its purity by detecting any volatile impurities.

Applications of Phenylphosphoroxy Bis Ethylamide and Analogous Phosphoramidates in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates in Organic Synthesis

Phosphorodiamidates serve as versatile intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Their reactivity allows for the introduction of phosphate (B84403) groups and the formation of carbon-nitrogen and carbon-oxygen bonds, which are crucial steps in building bioactive molecules.

Phosphorodiamidates are instrumental in the synthesis of various pharmaceutical intermediates. Their ability to act as phosphorylating agents under specific conditions makes them valuable in the preparation of nucleoside analogs and other modified biomolecules. For instance, phosphorodiamidate morpholino oligonucleotides (PMOs) have emerged as a significant class of therapeutic molecules. nih.gov Four PMO-based drugs, namely Eteplirsen, Golodirsen, Viltolarsen, and Casimersen, have received FDA approval for the treatment of Duchenne Muscular Dystrophy (DMD). nih.gov These drugs utilize the phosphorodiamidate linkage to create synthetic analogs of nucleic acids that can modulate gene expression. nih.gov

The synthesis of these complex therapeutic agents often involves the use of phosphoramidite (B1245037) chemistry, where phosphorodiamidate-like structures are key building blocks. nih.govaragen.com The stability of the phosphorodiamidate bond to enzymatic degradation by nucleases is a key feature that enhances the in-vivo efficacy of these therapeutic oligonucleotides. biosyn.com

| Drug | Target | Disease |

| Eteplirsen | Exon 51 of dystrophin mRNA | Duchenne Muscular Dystrophy (DMD) |

| Golodirsen | Exon 53 of dystrophin mRNA | Duchenne Muscular Dystrophy (DMD) |

| Viltolarsen | Exon 53 of dystrophin mRNA | Duchenne Muscular Dystrophy (DMD) |

| Casimersen | Exon 45 of dystrophin mRNA | Duchenne Muscular Dystrophy (DMD) |

Table 1: Examples of FDA-approved PMO-based drugs for the treatment of Duchenne Muscular Dystrophy (DMD). nih.gov

In the field of agrochemicals, phosphoramidates and their derivatives are important structural motifs in a variety of pesticides and herbicides. The phosphorus-nitrogen bond can be a key feature for the biological activity of these compounds. While specific examples directly citing "Phenylphosphoroxy bis(ethylamide)" are scarce, the broader class of organophosphorus compounds, including phosphoramidates, has a long history in agrochemical development. For example, α-amino phosphonates, which can be synthesized from reactions involving phosphites and amines, exhibit a wide range of biological activities, including herbicidal and insecticidal properties. ijcce.ac.ir

Catalytic Applications in Phosphorylation Reactions

Phosphorylation is a fundamental process in biology and a crucial transformation in chemical synthesis. Phosphorodiamidates and related phosphoramidates can act as catalysts or reagents in phosphorylation reactions. In a biological context, enzymes like phenylphosphate synthase catalyze the phosphorylation of phenol (B47542), a key step in its anaerobic metabolism. nih.gov This enzymatic process involves a phosphorylated histidine residue as the active phosphorylating agent, highlighting the role of phosphate transfer in biological systems. nih.gov

In synthetic chemistry, bifunctional catalysts containing a nucleophilic moiety, such as imidazole, have been developed for the catalytic phosphorylation of alcohols. rsc.org These catalysts demonstrate the principle of cooperative catalysis, where different parts of the molecule work together to facilitate the reaction. rsc.org

Development of Derivatives for Functional Materials and Polymer Chemistry

The versatility of the phosphorodiamidate core allows for the synthesis of a wide array of derivatives with tailored properties for applications in materials science and polymer chemistry. By modifying the organic groups attached to the phosphorus and nitrogen atoms, researchers can fine-tune properties such as thermal stability, flame retardancy, and solubility.

While direct polymerization of "Phenylphosphoroxy bis(ethylamide)" is not widely reported, the incorporation of phosphorus-containing moieties into polymer backbones is a well-established strategy for imparting flame retardancy. The phosphorus compounds can act in the gas phase or the condensed phase to interrupt the combustion cycle.

Application in DNA/RNA Chemical Synthesis (Phosphoramidite Chemistry)

One of the most significant applications of phosphoramidate (B1195095) chemistry is in the automated solid-phase synthesis of DNA and RNA oligonucleotides. aragen.comtwistbioscience.comeurofinsgenomics.comsigmaaldrich.com This method, known as phosphoramidite chemistry, has revolutionized molecular biology and enables the production of custom DNA and RNA sequences for a vast range of applications, from diagnostics to synthetic biology. aragen.comtwistbioscience.com

The process involves the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. eurofinsgenomics.comsigmaaldrich.com These phosphoramidite building blocks are typically protected at the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and have a reactive phosphoramidite moiety at the 3'-position. twistbioscience.com The cycle of synthesis involves deprotection, coupling, capping of unreacted chains, and oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester. eurofinsgenomics.comsigmaaldrich.com The high coupling efficiency of this method, often exceeding 99%, allows for the synthesis of long oligonucleotides. eurofinsgenomics.com

| Step in Phosphoramidite Synthesis | Purpose |

| Detritylation | Removal of the 5'-DMT protecting group to allow for the next coupling reaction. eurofinsgenomics.comsigmaaldrich.com |

| Coupling | Reaction of the activated phosphoramidite with the free 5'-hydroxyl group of the growing chain. eurofinsgenomics.comsigmaaldrich.com |

| Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. eurofinsgenomics.comsigmaaldrich.com |

| Oxidation | Conversion of the unstable phosphite triester to a stable phosphate triester linkage. eurofinsgenomics.comsigmaaldrich.com |

Table 2: Key steps in the phosphoramidite cycle for DNA/RNA synthesis.

The phosphoramidite method is not limited to the synthesis of natural DNA and RNA. It is also highly adaptable for the creation of modified oligonucleotides with enhanced properties. These modifications can be introduced to the nucleobase, the sugar moiety, or the phosphate backbone. aragen.comresearchgate.net

Phosphorodiamidate morpholinos (PMOs) are a prime example of backbone-modified oligonucleotides. nih.govbiosyn.com In PMOs, the natural phosphodiester backbone is replaced with non-ionic phosphorodiamidate linkages, which imparts resistance to cellular nucleases and enhances their stability. biosyn.com Thiophosphoramidate morpholinos (TMOs) are another class of modified oligonucleotides where a sulfur atom replaces one of the non-bridging oxygens in the phosphorodiamidate linkage, which can offer advantages in synthesis and cellular uptake. biosyn.comresearchgate.net These modified oligonucleotides are crucial tools in antisense therapy and gene-silencing applications. nih.govbiosyn.com

Automation and High-Throughput Synthesis of Nucleic Acids

The chemical synthesis of nucleic acids, or oligonucleotides, is a cornerstone of modern biotechnology and molecular biology. Phosphoramidates, a class of compounds that includes Phenylphosphoroxy bis(ethylamide), are central to the most widely adopted method for this synthesis. Specifically, nucleoside phosphoramidites, which are derivatives of phosphoramidic acids, serve as the essential building blocks for constructing DNA and RNA strands. wikipedia.orgwikipedia.orgnih.gov This process, known as phosphoramidite chemistry, has been extensively automated, enabling the rapid and parallel synthesis of a vast number of different oligonucleotides. wikipedia.orgnih.gov

The automation of oligonucleotide synthesis is typically achieved through solid-phase synthesis. wikipedia.orgnih.gov In this method, the initial nucleoside is attached to a solid support, often controlled pore glass (CPG) or polystyrene beads, contained within a column or the well of a microtiter plate. wikipedia.orgyoutube.com The synthesis then proceeds in a cycle of four main chemical steps for each nucleotide added to the growing chain:

Detritylation: Removal of the 5'-dimethoxytrityl (DMTr) protecting group from the support-bound nucleoside. youtube.com

Coupling: The core reaction where a phosphoramidite monomer, activated by a catalyst like tetrazole, is coupled to the free 5'-hydroxyl group of the support-bound nucleoside. youtube.comnih.gov

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. nih.gov

Oxidation: Conversion of the newly formed phosphite triester linkage to a more stable pentavalent phosphate triester using an oxidizing agent such as iodine. nih.govyoutube.com

This entire cycle is performed by automated synthesizers that precisely control the delivery of reagents and the washing steps. youtube.com The development of high-throughput synthesizers, capable of operating with 96, 384, or even 1536-well plates, has dramatically increased the scale of oligonucleotide production. nih.govnih.gov These systems allow for the simultaneous synthesis of thousands of unique oligonucleotide sequences, which is critical for applications like genomic research, PCR primers, molecular diagnostics, and the construction of DNA microarrays. nih.gov Research has focused on optimizing this automated process to achieve high coupling efficiencies, routinely exceeding 98-99%, which is essential for the synthesis of long and high-quality oligonucleotides. nih.govnih.gov The development of new phosphoramidite chemistries and automated platforms continues to push the boundaries of synthesis speed, cost-effectiveness, and versatility. labx.comeurekalert.org

Table 1: Key Features of Automated Oligonucleotide Synthesis

| Feature | Description | Relevance to Phosphoramidates |

|---|---|---|

| Chemistry | Phosphoramidite Method | Utilizes nucleoside phosphoramidites as the monomer building blocks for chain elongation. wikipedia.orgnih.gov |

| Platform | Solid-Phase Synthesis | The growing oligonucleotide chain is anchored to a solid support (e.g., CPG) during the synthesis cycles. wikipedia.orgyoutube.com |

| Automation | Computer-Controlled Synthesizers | Precisely manages the sequence of reagent delivery, reaction times, and washing steps for each cycle. nih.govyoutube.com |

| Throughput | Multi-Well Formats (96, 384, 1536) | Enables the parallel synthesis of hundreds to thousands of different oligonucleotides in a single run. nih.govnih.gov |

| Efficiency | High Coupling Yields | Optimized reaction conditions ensure near-quantitative addition of each phosphoramidite monomer, crucial for final product purity. nih.gov |

Specialized Roles in Chemical Processes (e.g., Flame Retardants, Lubricants, Fuel Additives)

Beyond their critical role in biotechnology, phosphoramidates and analogous organophosphorus compounds are valued for their specialized functions in industrial chemical processes, including acting as flame retardants, lubricants, and fuel additives.

Flame Retardants

Phosphoramidates are recognized as highly effective halogen-free flame retardants for a variety of polymeric materials. researchgate.netnih.gov Their efficacy stems from a synergistic effect between phosphorus (P) and nitrogen (N) within the same molecule. researchgate.netnih.gov This P-N synergism enhances thermal stability and promotes the formation of a protective char layer during combustion, which insulates the underlying material from heat and oxygen. nih.govnih.gov

The mode of action for phosphoramidate flame retardants can occur in both the condensed phase and the gas phase. nih.govnih.gov

Condensed Phase: During a fire, phosphoramidates can decompose to form phosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a stable, insulating char. The higher thermal stability and lower volatility of phosphoramidates compared to some other phosphate esters help retain the phosphorus in the polymer matrix, enhancing this condensed-phase activity. nih.gov

Gas Phase: Some phosphoramidates can decompose to release volatile phosphorus-containing radicals (e.g., PO•, PO₂•, HPO•). nih.govnih.gov These radicals act as scavengers in the gas phase, interrupting the exothermic chain reactions of combustion by trapping highly reactive H• and OH• radicals. nih.gov

Research into the structure-property relationships of phosphoramidates has yielded detailed insights. For instance, studies on flexible polyurethane foams have shown that methyl ester phosphoramidates can exhibit superior flame retardant behavior compared to their phenyl ester counterparts. acs.orgacs.org The nature of the substituent on the nitrogen atom also influences the flame retardant action. researchgate.net

Table 2: Comparison of Phosphoramidate Flame Retardant Properties

| Structural Feature | Observation | Implication for Flame Retardancy |

|---|---|---|

| P-N Bond | Creates a synergistic effect between phosphorus and nitrogen. researchgate.netnih.gov | Promotes higher and more thermally stable char formation. nih.gov |

| Ester Group | Methyl ester derivatives have shown better performance than phenyl ester derivatives in some applications. acs.org | Affects volatility and the primary mode of action (condensed vs. gas phase). acs.org |

| Nitrogen Substitution | The type of alkyl or aryl group on the nitrogen atom impacts performance. researchgate.net | Influences thermal stability and decomposition pathways. researchgate.net |

Lubricants

Phosphoramidates and related phosphorus-containing compounds are utilized as additives in lubricants to enhance their anti-wear and friction-reducing properties. nih.gov The mechanism involves the formation of a protective tribochemical film on metal surfaces under conditions of high temperature and pressure. It is proposed that the phosphorus compounds react with the metal surface to form a durable layer of phosphates and/or polyphosphates. nih.gov This film acts as a barrier, preventing direct metal-to-metal contact and thereby reducing friction and wear on moving parts. nih.gov While much of the research in this area has focused on other organophosphorus esters like phosphonates, the principle of forming a protective phosphate layer is a shared characteristic of this class of compounds. nih.govgoogle.com

Fuel Additives

While specific data on Phenylphosphoroxy bis(ethylamide) as a fuel additive is limited, other organophosphorus compounds are known to serve various functions in fuels. wikipedia.org For instance, dimethyl methylphosphonate (B1257008) has been used as an antiknock agent. wikipedia.org Additives in fuels can also act as detergents to prevent the buildup of deposits in fuel injectors and intake valves, ensuring efficient combustion. wikipedia.orgumicore.com Phosphorus compounds can contribute to improved combustion efficiency, which in turn can help reduce harmful emissions such as particulate matter. umicore.com The role of such additives is to enhance engine performance and longevity by maintaining the cleanliness of critical engine components and promoting a more complete fuel burn. umicore.com

Derivatives and Analogues of Phenylphosphoroxy Bis Ethylamide : Synthesis and Comparative Studies

Structural Modifications at the Phenyl Moiety

The electronic nature of the phenyl group in phenylphosphoramidates can be systematically altered by the introduction of various substituents. These modifications can significantly influence the reactivity and properties of the molecule. The synthesis of such derivatives often involves the reaction of a substituted phenol (B47542) with a suitable phosphoryl chloride in the presence of a base.

Research into related organophosphorus compounds, such as heteroarylphosphonates, has demonstrated that the electronic properties of the aromatic system can be tuned by the introduction of different substituents. mdpi.com For instance, the synthesis of 3,4,5-tris(chlorophenyl)-1,2-diphosphaferrocenes showcases how chloro-substituents on the phenyl rings influence the electronic environment of the molecule. beilstein-journals.org In the context of phenylphosphoroxy bis(ethylamide), introducing electron-donating groups (e.g., methoxy, methyl) onto the phenyl ring would be expected to increase the electron density at the phosphorus center, potentially affecting its electrophilicity. Conversely, electron-withdrawing groups (e.g., nitro, cyano) would decrease electron density, making the phosphorus atom more susceptible to nucleophilic attack.

Table 1: Predicted Influence of Phenyl Substituents on the Properties of Phenylphosphoroxy Bis(ethylamide) Analogues

| Substituent (X) on Phenyl Ring | Electronic Effect | Predicted Impact on P-N Bond Lability | Predicted Impact on 31P NMR Chemical Shift |

| -OCH₃ | Electron-donating | Decrease | Shift to higher field (more shielded) |

| -CH₃ | Electron-donating | Decrease | Shift to higher field (more shielded) |

| -H | Neutral | Baseline | Baseline |

| -Cl | Electron-withdrawing | Increase | Shift to lower field (less shielded) |

| -NO₂ | Strongly electron-withdrawing | Significant Increase | Shift to lower field (less shielded) |

This table presents predicted trends based on established principles of electronic effects in organophosphorus chemistry.

Variations in the Amide Moiety (e.g., alkyl, aryl, cyclic amides)

The nature of the amide group in phosphoramidates plays a crucial role in determining their stability and reactivity. A wide range of phosphoramidates with different amide moieties, including various alkyl, aryl, and cyclic amides, have been synthesized and studied. The synthesis of these analogues typically involves the reaction of phenylphosphoryl dichloride with the corresponding primary or secondary amine.

Studies on the phosphoramidite (B1245037) coupling reaction have shown that the steric and electronic properties of the amine substituent significantly affect the reaction rate. nih.govnih.gov For example, a comparative study on the rate of coupling for different phosphoramidites showed the following trend for the amine component: NEt₂ > NPrⁱ₂ > N(CH₂CH₂)O > NMePh. nih.gov This indicates that less sterically hindered and more basic amines tend to react faster. In the case of phenylphosphoroxy bis(amide) analogues, replacing the ethylamide groups with bulkier alkyl groups like isopropyl or tert-butyl would likely decrease the rate of their formation and could also influence the hydrolytic stability of the resulting P-N bonds. The use of aryl amines would introduce different electronic effects, while cyclic amines like morpholine (B109124) or piperidine (B6355638) can also be incorporated. nih.gov

Table 2: Examples of Phosphoramidates with Varied Amide Moieties and Their Reported Synthesis Methods

| Amine Moiety | Synthesis Method | Reference |

| Diisopropylamine | Reaction with a phosphitylating agent | rsc.org |

| Morpholine | Reaction with diphenyl or diisopropyl phosphoryl azide (B81097) | nih.gov |

| Primary amines (e.g., isopropylamine, t-butylamine) | Reaction with diphenyl or diisopropyl phosphoryl azide | nih.gov |

| Aniline | Oxidative coupling of H-phosphonates | mdpi.com |

Alterations to the Phosphorus Oxidation State and Substituents

The oxidation state of the phosphorus atom and the nature of its other substituents are fundamental to the chemical identity and reactivity of phosphoramidate (B1195095) analogues. While phenylphosphoroxy bis(ethylamide) features a pentavalent phosphorus (P(V)), related compounds with a trivalent phosphorus (P(III)) center, known as phosphonamidites, are also of great importance, particularly in the synthesis of oligonucleotides. mdpi.com

P(III) phosphoramidites are generally more reactive and susceptible to oxidation than their P(V) counterparts. mdpi.com The synthesis of P(III) analogues would involve starting materials like phosphorus trichloride, which would first react with a phenol and then with the desired amine. The versatility of phosphorus chemistry allows for the synthesis of a wide array of derivatives. For instance, boranephosphonate diesters exhibit properties that are intermediate between P(III) and P(V) compounds. mdpi.com Furthermore, one of the oxygen atoms in the phosphoryl group can be replaced with sulfur to yield phosphorothioamidates, which have distinct properties and applications.

The reactivity of phosphoramidites is also influenced by other substituents on the phosphorus atom. For example, in the context of oligonucleotide synthesis, the rate of the coupling reaction is affected by the nature of the alkoxy group attached to the phosphorus. nih.gov

Stereochemical Aspects of Chiral Phosphoramidates

When the substituents on the phosphorus atom are all different, the phosphorus center becomes a stereocenter, leading to the existence of enantiomers. The synthesis and separation of chiral phosphoramidates are of significant interest, particularly in the development of pharmaceuticals where a specific stereoisomer may be responsible for the desired biological activity. nih.gov

The stereoselective synthesis of phosphoramidates can be achieved through various methods. One approach involves the use of chiral starting materials. For instance, the asymmetric synthesis of potent phosphoramidate inhibitors of α(2-6)sialyltransferase was achieved through the condensation of a cytidine (B196190) phosphitamide with a chiral, non-racemic α-aminophosphonate. nih.gov Another strategy involves the use of chiral catalysts to control the stereochemical outcome of the reaction.

The separation of diastereomeric phosphoramidates can often be accomplished using chromatographic techniques. nih.gov The absolute configuration of the phosphorus center is crucial as it can dramatically affect the biological efficacy of the molecule. For example, the clinical potency of antiviral drugs like remdesivir (B604916) and sofosbuvir (B1194449) is dependent on the (Sp)-diastereomer of their phosphoramidate precursors. nih.gov

Table 3: Methods for the Synthesis and Control of Stereochemistry in Chiral Phosphoramidates

| Method | Description | Reference |

| Use of Chiral Auxiliaries | A chiral group is temporarily incorporated into the molecule to direct the stereoselective formation of the phosphorus center. | N/A |

| Chiral Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | N/A |

| Diastereoselective Synthesis | Reaction of a chiral starting material to produce a mixture of diastereomers that can be separated. | nih.gov |

| Kinetic Resolution | An enzyme or chiral reagent is used to selectively react with one enantiomer in a racemic mixture, allowing for the isolation of the other. | nih.gov |

Comparative Reactivity, Stability, and Mechanistic Studies of Analogues

The reactivity, stability, and reaction mechanisms of phosphoramidate analogues are intrinsically linked to their structural features. Hydrolytic stability is a particularly important property, especially for phosphoramidates designed for biological applications. The mechanism of hydrolysis can vary depending on the pH and the structure of the phosphoramidate. ingentaconnect.com

For instance, the hydrolysis of nucleoside phosphoramidates has been studied extensively. The rate of hydrolysis is influenced by the nature of the amino acid and the nucleoside components. ingentaconnect.com Comparative studies on the thermal stability of phosphoramidate analogues of DNA have shown that they generally form less stable duplexes with complementary DNA or RNA strands compared to the natural phosphodiester linkages. nih.govresearchgate.net However, a significant difference in stability is observed between phosphoramidates derived from primary and secondary amines. nih.gov

Mechanistic studies on the synthesis of phosphoramidates have also been a focus of research. The formation of phosphoramidates can proceed through various pathways, including salt elimination, oxidative cross-coupling, and azide-mediated reactions. nih.govmdpi.com The mechanism of the widely used phosphoramidite coupling reaction in oligonucleotide synthesis has been shown to involve nucleophilic catalysis. nih.govrsc.org

Table 4: Comparative Thermal Stability of Modified Oligonucleotides

| Modification | Target | ΔTm/modification (°C) | Reference |

| Phosphoramidate (P-NH₂) | DNA (d(C₂A₁₂C₂)) | -1.4 | researchgate.net |

| Phosphoramidate (P-NH₂) | DNA (poly dA) | -1.1 | researchgate.net |

| Phosphoramidate (P-NH₂) | RNA (poly rA) | -3.0 | researchgate.net |

| Phosphorothioate | DNA (poly dA) | Less stable than P-NH₂ | researchgate.net |

| Methylphosphonate (B1257008) | DNA (poly dA) | More stable than P-NH₂ | researchgate.net |

Future Research Directions and Emerging Trends in Phosphoramidate Chemistry

Development of Novel Catalytic Systems for Synthesis

The synthesis of phosphoramidates is moving towards more efficient, selective, and sustainable methods, with a strong emphasis on the development of novel catalytic systems. Traditional methods often require harsh conditions or stoichiometric reagents, leading to significant waste. nih.gov Modern catalysis offers a pathway to overcome these limitations.

Recent advancements include the use of transition metal catalysts, such as copper and iridium, to facilitate the formation of the crucial P-N bond. For instance, copper-catalyzed aerobic oxidative coupling of amines and H-phosphonates has emerged as a promising route, utilizing molecular oxygen as the ultimate oxidant. rsc.org Yttrium-catalyzed enantioselective desymmetrization of achiral phosphorodichloridates represents a significant step towards the synthesis of P-stereogenic phosphoramidates, which are vital for the development of chiral drugs. acs.org

Researchers are also exploring the use of more earth-abundant and less toxic metals as catalysts. Furthermore, organocatalysis and biocatalysis are gaining traction as greener alternatives to metal-based systems. acs.org The development of catalysts that can operate under mild conditions, in environmentally benign solvents, and with high atom economy will continue to be a major focus. tandfonline.com

Table 1: Comparison of Catalytic Systems for Phosphoramidate (B1195095) Synthesis

| Catalyst Type | Examples | Advantages | Challenges |

| Transition Metals | Copper (I) salts, Iridium complexes, Yttrium-Feng complexes | High efficiency and selectivity, versatile for various substrates. rsc.orgacs.org | Potential for metal contamination in the final product, cost of precious metals. |

| Organocatalysts | N-Heterocyclic carbenes (NHCs), Phosphines | Metal-free, often milder reaction conditions. | Lower catalytic activity compared to some transition metals, substrate scope can be limited. |

| Biocatalysts | Enzymes (e.g., kinases, ligases) | High enantioselectivity and specificity, environmentally friendly. nih.gov | Limited substrate scope, operational stability of enzymes can be a concern. |

Exploration of New Reaction Pathways and Transformations

Beyond improving existing synthetic methods, a significant trend in phosphoramidate chemistry is the exploration of entirely new reaction pathways and transformations. These novel reactions are expanding the chemical space accessible to researchers and enabling the synthesis of previously unattainable phosphoramidate architectures.

One area of active investigation is the development of one-pot, multicomponent reactions for the direct synthesis of complex phosphoramidates from simple starting materials. tandfonline.com This approach enhances synthetic efficiency by reducing the number of purification steps and minimizing waste.

Furthermore, researchers are exploring novel activation strategies for the phosphorus center and the amine nucleophile. This includes the use of electrochemical methods and photoredox catalysis to generate reactive intermediates under mild conditions. researchgate.net The application of nitrene insertion reactions into P-H bonds, catalyzed by metals like iridium and ruthenium, is another innovative approach to P-N bond formation. nih.gov

The exploration of phosphoramidates as synthons for further chemical transformations is also a growing area. The P-N bond can be selectively cleaved or modified, allowing for the use of phosphoramidates as protecting groups or as precursors to other important organophosphorus compounds.

Advanced Materials Science Applications and Design

The unique properties of the phosphoramidate linkage are being increasingly exploited in the design of advanced materials with tailored functionalities. The presence of both phosphorus and nitrogen atoms can impart desirable characteristics such as flame retardancy, thermal stability, and improved mechanical properties. nih.gov

Phosphoramidate-containing polymers are a key area of development. These polymers can be designed to be biodegradable, biocompatible, or to exhibit specific responsive behaviors. nih.gov For example, polyphosphoramidates are being investigated for use in biomedical applications such as drug delivery systems and tissue engineering scaffolds. nih.gov The controlled degradation of the phosphoramidate backbone can be utilized for the triggered release of therapeutic agents.

In the realm of materials protection, phosphoramidates are being developed as effective flame retardants for a variety of polymers, including polyurethanes and epoxy resins. nih.govrsc.org They can act in both the gas and condensed phases to inhibit combustion. Additionally, phosphoramidate derivatives are being explored as additives in lubricants to enhance their anti-wear and friction-reducing properties. nih.gov

Table 2: Emerging Applications of Phosphoramidate-Based Materials

| Application Area | Material Type | Key Properties |

| Biomedical | Polyphosphoramidates, Hydrogels | Biocompatibility, biodegradability, controlled drug release. nih.gov |

| Flame Retardants | Phosphoramidate additives | Synergistic P-N effect, char formation, thermal stability. nih.govrsc.org |

| Advanced Coatings | Phosphorus-containing polymers | Corrosion inhibition, improved adhesion. mdpi.com |

| Data Storage | Sequence-encoded polymers | High-density information storage at the molecular level. acs.org |

Computational Chemistry-Guided Design of New Phosphoramidates with Tuned Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, and their application to phosphoramidate chemistry is a rapidly emerging trend. These computational approaches allow for the in silico design of novel phosphoramidate structures with specific, predetermined properties, thereby accelerating the discovery and development process. udg.edu

Quantum mechanical calculations can be used to elucidate reaction mechanisms, predict the reactivity of different substrates, and understand the role of catalysts in phosphoramidate synthesis. udg.edu This knowledge can then be used to rationally design more efficient catalytic systems and to optimize reaction conditions.

Furthermore, computational methods are being employed to predict the physicochemical properties of new phosphoramidate compounds, such as their electronic structure, stability, and potential for interaction with biological targets or material interfaces. This predictive capability is particularly valuable in the design of new drugs, materials, and functional molecules. The use of Design of Experiments (DoE) in conjunction with computational modeling is helping to optimize complex reaction networks involving phosphoramidates. acs.orgnih.gov

By combining computational screening with targeted experimental synthesis and testing, researchers can more efficiently explore the vast chemical space of phosphoramidates and identify candidates with the desired attributes for a specific application. This synergy between computational and experimental chemistry is expected to play an increasingly important role in the future of phosphoramidate research.

Q & A

Basic: What analytical techniques are recommended to confirm the structural integrity and purity of Phenylphosphoroxy bis(ethylamide)?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify molecular structure and detect impurities. For example, disordered hydroxyl groups in analogous compounds can be resolved using high-resolution NMR .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity. Ensure proper sample preparation, including dilution in compatible buffers to avoid matrix interference .

- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS). Cross-validate with crystallographic data if available .

Basic: What safety protocols are essential when handling Phenylphosphoroxy bis(ethylamide in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood .

- First Aid Measures : In case of exposure, immediately rinse skin with water for 15 minutes and seek medical attention. For inhalation, move to fresh air and administer artificial respiration if necessary .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .

Advanced: How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

Answer:

- Sample Purity : Reassess purity via HPLC or elemental analysis. Impurities >1% can distort NMR/IR spectra .

- Structural Validation : Use single-crystal X-ray diffraction to resolve ambiguities. For example, crystallographic data can identify disorder in functional groups, as seen in analogous carbonate salts .

- Computational Modeling : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to identify conformational mismatches .

Advanced: What experimental design considerations are critical for studying the hydrolytic stability of Phenylphosphoroxy bis(ethylamide)?

Answer:

- Environmental Controls : Maintain precise pH (e.g., buffers) and temperature (e.g., water baths at 25–60°C) to simulate degradation pathways .

- Kinetic Analysis : Use high-frequency sampling and LC-MS to track hydrolysis products. Apply pseudo-first-order kinetics to model degradation rates .

- Comparative Studies : Test stability against structurally similar phosphinic acid derivatives (e.g., perfluoroalkyl analogs) to identify substituent effects .

Basic: What is the optimal method for preparing stock solutions to ensure experimental reproducibility?

Answer:

- Solvent Selection : Use anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to prevent hydrolysis. Pre-dry solvents over molecular sieves .

- Standardization : Prepare a master mix of reagents to minimize batch-to-batch variability. Calculate volumes using the formula:

. - Avoid Contamination : Use fresh pipette tips for each sample and seal plates during incubation .

Advanced: How should researchers optimize reaction conditions to improve synthesis yields?

Answer:

- Design of Experiments (DOE) : Use factorial designs to evaluate variables (e.g., catalyst loading, temperature). For example, non-symmetrical bis(arylimino)pyridines require careful tuning of steric and electronic effects .

- Catalyst Screening : Test transition-metal catalysts (e.g., palladium or nickel complexes) for phosphorylation steps. Monitor progress via in situ NMR .

- Workup Optimization : Employ liquid-liquid extraction or column chromatography to isolate the product from byproducts like unreacted ethylamine .

Advanced: What methodological challenges arise when analyzing long-term stability in stored samples?

Answer:

- Degradation Monitoring : Use accelerated aging studies (e.g., 40°C/75% relative humidity) and compare with ambient storage. Analyze samples periodically via HPLC-MS .

- Crystallographic Stability : Monitor crystal lattice changes over time using powder X-ray diffraction (PXRD). Disorder in hydroxyl groups, as observed in carbonate salts, may indicate instability .

- Statistical Validation : Apply ANOVA to assess significance of degradation trends and establish shelf-life thresholds .

Basic: How can researchers validate the accuracy of phosphatidylcholine assay protocols when adapting them for phosphinic acid derivatives?

Answer:

- Cross-Reactivity Testing : Spike samples with known concentrations of Phenylphosphoroxy bis(ethylamide) and measure recovery rates. Adjust calibration curves if interference exceeds 5% .

- Matrix Effects : Dilute complex biological samples (e.g., serum) to minimize lipid-protein interactions. Validate with standard addition methods .

- Internal Standards : Use deuterated analogs or stable isotope-labeled compounds to correct for instrumental drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.